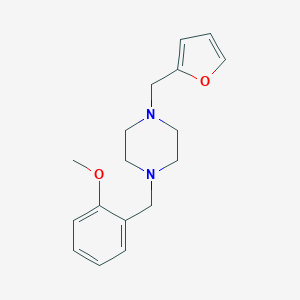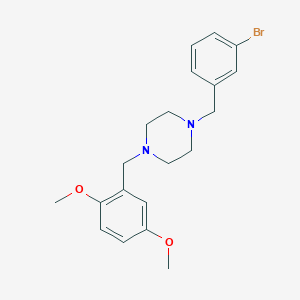![molecular formula C27H19NO5S B442402 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE](/img/structure/B442402.png)
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is an organic compound that features a biphenyl group, a nitrophenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE typically involves the reaction of biphenyl-4-carboxylic acid with 2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate under specific conditions. The reaction is often carried out in the presence of a catalyst such as thionyl chloride and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The biphenyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl and benzoate derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Similar in structure but contains an indole moiety.
4-Biphenyl-4-yl-1-(2-(3-nitrophenyl)-2-oxo-ethyl)-pyrimidin-1-ium, bromide: Contains a pyrimidine ring instead of a benzoate ester.
Uniqueness
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is unique due to its combination of biphenyl, nitrophenyl, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C27H19NO5S |
|---|---|
Poids moléculaire |
469.5g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C27H19NO5S/c29-25(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-33-27(30)24-8-4-5-9-26(24)34-23-16-14-22(15-17-23)28(31)32/h1-17H,18H2 |
Clé InChI |
VXXAIXSUKYVYEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole](/img/structure/B442324.png)

![1-(Furan-2-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442327.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)

![4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B442333.png)

![10-acetyl-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442337.png)
![10-acetyl-11-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442339.png)
![1-[(2-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442341.png)
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)
